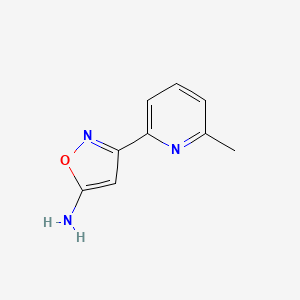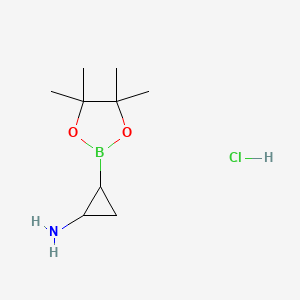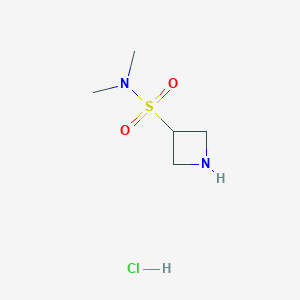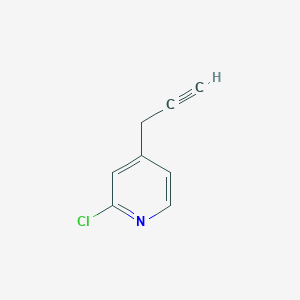
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 3- and 4-positions, and an aldehyde group at the 2-position. It is commonly used in organic synthesis and research due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde typically involves the bromination of 3,4-dimethylthiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The bromination reaction is carried out under reflux conditions to ensure complete substitution at the 5-position .
After bromination, the formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated thiophene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction introduces the aldehyde group at the 2-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and formylation reactions are optimized for industrial efficiency, and the final product is purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Bromo-3,4-dimethylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-3,4-dimethylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research on this compound has led to the development of potential therapeutic agents for various diseases, including cancer and inflammatory disorders.
作用机制
The mechanism of action of 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 3-Bromo-4,5-dimethylthiophene-2-carbaldehyde
- 5-Bromo-2,3-dimethylthiophene-4-carbaldehyde
- 5-Chloro-3,4-dimethylthiophene-2-carbaldehyde
Uniqueness
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and aldehyde functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
属性
分子式 |
C7H7BrOS |
|---|---|
分子量 |
219.10 g/mol |
IUPAC 名称 |
5-bromo-3,4-dimethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H7BrOS/c1-4-5(2)7(8)10-6(4)3-9/h3H,1-2H3 |
InChI 键 |
ZZPVDKVHNSXLIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)






![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
